Dide-O-methylgrandisin
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Overview
Description
Dide-O-methylgrandisin is a diaryltetrahydrofuran type neolignan, a class of phenylpropanoids. It is derived from the plant species Licaria aurea, which belongs to the Lauraceae family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dide-O-methylgrandisin involves several steps, starting from basic phenylpropanoid unitsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dide-O-methylgrandisin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Dide-O-methylgrandisin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diaryltetrahydrofuran neolignans.
Biology: It has shown potential in biological assays, particularly in studying its effects on cellular processes.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Dide-O-methylgrandisin involves its interaction with various molecular targets. It is believed to exert its effects through pathways related to oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to modulate the activity of enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Grandisin: Another diaryltetrahydrofuran neolignan with similar structural features.
Virolongin A and B: Neolignans with comparable biological activities.
De-O-methylgrandisin: A closely related compound with slight structural differences.
Uniqueness
Dide-O-methylgrandisin stands out due to its specific methoxy group arrangement, which may confer unique reactivity and biological properties
Properties
CAS No. |
112572-55-1 |
---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12-,21-,22-/m1/s1 |
InChI Key |
CAUANPLJFMVCHO-LGYONYEGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Origin of Product |
United States |
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